1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione
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Overview
Description
1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione is a complex organic compound that features a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the thiophene ring adds to its chemical versatility, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione involves several steps, starting from the construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective cycloadditions or desymmetrization processes . The thiophene ring is typically introduced via a condensation reaction with thioglycolic acid derivatives under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic systems to enhance stereoselectivity .
Chemical Reactions Analysis
1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione undergoes various chemical reactions, including:
Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in synthetic applications .
Scientific Research Applications
1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure can fit into enzyme active sites, modulating their activity . These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Properties
CAS No. |
821306-12-1 |
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Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-ethyl-3-(2-thiophen-3-ylacetyl)-3-azabicyclo[3.2.1]octane-2,7-dione |
InChI |
InChI=1S/C15H17NO3S/c1-2-15-7-11(5-12(15)17)8-16(14(15)19)13(18)6-10-3-4-20-9-10/h3-4,9,11H,2,5-8H2,1H3 |
InChI Key |
LBOFHUAPVZUQKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(CC1=O)CN(C2=O)C(=O)CC3=CSC=C3 |
Origin of Product |
United States |
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